Rilmazafone

Übersicht

Beschreibung

Rilmazafon ist ein wasserlösliches Prodrug, das in Japan entwickelt wurde und hauptsächlich wegen seiner sedativen und hypnotischen Wirkungen eingesetzt wird. Es wird im menschlichen Körper in aktive Benzodiazepin-Metabolite umgewandelt, die dann die gewünschten pharmakologischen Wirkungen entfalten . Im Gegensatz zu traditionellen Benzodiazepinen enthält Rilmazafon selbst keinen Benzolring, der mit einem Diazepinring verschmolzen ist, was es in seiner Klasse einzigartig macht .

Vorbereitungsmethoden

Die Synthese von Rilmazafon umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Triazolstruktur. Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Dies beinhaltet die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen, um den Triazolring zu bilden.

Einführung der Benzophenon-Einheit: Dieser Schritt beinhaltet die Anbindung der Benzophenongruppe an den Triazolring.

Endgültige Modifikationen:

Industrielle Produktionsmethoden für Rilmazafon sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen synthetischen Wegen mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Hydrolysis

-

Rilmazafone is hydrolyzed by aminopeptidase enzymes in the small intestine, leading to the formation of active benzodiazepine metabolites.

Ring Closure

-

The hydrolyzed product then undergoes a ring closure reaction to form the active benzodiazepine structure. This process results in a triazolo benzodiazepine structure similar to alprazolam.

Oxidation and Reduction

-

During the metabolic process, oxidation and reduction reactions may occur, leading to the formation of various metabolites. Studies in monkeys identified ten urinary metabolites resulting from these reactions.

Desglycylation

-

This compound undergoes desglycylation, which involves the removal of glycine residues.

Metabolic Conversion

-

This compound is metabolized by aminopeptidase enzymes in the small intestine, leading to the formation of rilmazolam.

Products Formed

-

The major products formed from these reactions are active benzodiazepine metabolites such as rilmazolam. The primary metabolites include rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam, and carboxy rilmazolam.

Reaction Conditions

-

Common reagents and conditions used in these reactions include aminopeptidase enzymes and physiological conditions within the human body.

Key Metabolic Pathways

Role of Aminopeptidases

-

This compound is exclusively metabolized to its cyclic form via a desglycylated metabolite by aminopeptidases in the small intestine .

Metabolites of this compound

| Metabolite | Description |

|---|---|

| Rilmazolam | An active metabolite formed through hydrolysis and ring closure; binds to benzodiazepine receptors. |

| N-desmethyl rilmazolam | A metabolite formed by the removal of a methyl group from rilmazolam. |

| Di-desmethyl rilmazolam | A metabolite formed by the removal of two methyl groups from rilmazolam. |

| Carboxy rilmazolam | A metabolite formed through oxidation processes. |

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Mechanism of Action

Rilmazafone is unique among benzodiazepines as it does not directly bind to benzodiazepine receptors. Instead, it is metabolized by aminopeptidase enzymes in the small intestine into active metabolites, including rilmazolam, which possesses the hypnotic properties typical of benzodiazepines. Studies have shown that this compound effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a suitable option for patients who require sleep aids without significant muscle relaxation effects .

Treatment of Insomnia

This compound is primarily indicated for short-term management of insomnia. Clinical trials have demonstrated its efficacy in improving sleep quality while minimizing next-day residual effects compared to other hypnotics like zolpidem and triazolam. For instance, a study involving elderly patients found that this compound had favorable outcomes regarding cognitive function the following day, suggesting a lower incidence of hangover effects .

Table 1: Comparison of Residual Effects of Hypnotics

| Hypnotic | Dose | Residual Effects (Next Day) |

|---|---|---|

| Zolpidem | 5 mg | Moderate |

| Triazolam | 0.125 mg | Moderate |

| This compound | 1 mg | Minimal |

Anxiolytic Effects

Research has indicated that this compound may also possess anxiolytic properties. In animal studies, it demonstrated greater potency than diazepam at lower doses in reducing anxiety-like behaviors . This potential application could make this compound beneficial for patients suffering from anxiety disorders alongside insomnia.

Contamination Incident

In December 2020, an incident occurred in Japan where the antifungal medication itraconazole was contaminated with this compound. This contamination led to several adverse drug reactions characterized by central nervous system depression symptoms such as dizziness and intense drowsiness. The incident prompted a recall and highlighted the importance of monitoring drug interactions and contamination risks in pharmaceuticals .

Table 2: Adverse Reactions Reported Post-Contamination

| Symptom | Frequency |

|---|---|

| Dizziness | High |

| Loss of Consciousness | Moderate |

| Intense Drowsiness | High |

Fatal Cases Involving this compound

Two fatal cases linked to this compound use were reported in Sweden, where metabolites were detected post-mortem. The investigations revealed that this compound contributed to the causes of death in these cases, underscoring the importance of understanding its pharmacokinetics and potential for misuse .

Table 3: Metabolite Concentrations in Fatal Cases

| Metabolite | Case 1 (ng/g) | Case 2 (ng/g) |

|---|---|---|

| Rilmazolam | 7.9 | 1.7 |

| N-desmethyl Rilmazolam | 65 | 1.4 |

| Di-desmethyl Rilmazolam | 170 | 70 |

Wirkmechanismus

Rilmazafone itself does not produce any psychoactive effects. Instead, it is metabolized by aminopeptidase enzymes in the small intestine to form active benzodiazepine metabolites. These metabolites then bind to benzodiazepine receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and producing sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Rilmazafon ist im Vergleich zu anderen Benzodiazepinen aufgrund seiner Prodrug-Natur und des Fehlens eines mit einem Diazepinring verschmolzenen Benzolrings einzigartig. Ähnliche Verbindungen umfassen:

Rilmazolam: Der aktive Metabolit von Rilmazafon, der die Benzodiazepinringstruktur enthält.

Alprazolam: Ein traditionelles Benzodiazepin mit einer ähnlichen Triazolo-Benzodiazepin-Struktur.

Pagoclon: Eine weitere Verbindung, die ähnliche metabolische Transformationen durchläuft.

Die Einzigartigkeit von Rilmazafon liegt in seiner Prodrug-Natur, die es ermöglicht, im Körper in aktive Metabolite umgewandelt zu werden, wodurch eine kontrollierte Freisetzung des aktiven Benzodiazepins erfolgt .

Biologische Aktivität

Rilmazafone is a benzodiazepine pro-drug primarily used for the treatment of insomnia in Japan. Its pharmacological profile and biological activity have been the subject of various studies, revealing insights into its efficacy, metabolism, and potential side effects. This article delves into the biological activity of this compound, including its mechanism of action, metabolic pathways, clinical implications, and relevant case studies.

This compound acts as a pro-drug that metabolizes into several active compounds, primarily rilmazolam and its derivatives. The mechanism involves ring closure that results in a triazolo-benzodiazepine structure similar to alprazolam. This structure allows this compound to bind effectively to benzodiazepine receptors, specifically the omega1 and omega2 subtypes. Studies have shown that this compound and its metabolites demonstrate high affinity for these receptors, contributing to their hypnotic effects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly metabolized into several active metabolites. The primary metabolites include:

- Rilmazolam

- N-desmethyl rilmazolam

- Di-desmethyl rilmazolam

- Carboxy rilmazolam

The maximum blood concentrations for these metabolites are reached at different times post-administration, with half-lives varying significantly:

- Rilmazolam: 1 hour

- N-desmethyl rilmazolam: 2-4 hours

- Di-desmethyl rilmazolam: 11-16 hours

- Carboxy rilmazolam: 2 hours .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in improving sleep quality without significant next-day residual effects compared to other hypnotics like zolpidem and triazolam. In a randomized double-blind study involving elderly participants, this compound showed favorable results on balance tests and cognitive functions, indicating its potential for safer use in this demographic .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly central nervous system (CNS) depression. A notable incident in Japan involved the contamination of itraconazole with this compound, leading to increased reports of CNS-related adverse reactions such as dizziness and loss of consciousness .

Table 1: Summary of Adverse Effects Associated with this compound

| Adverse Effect | Frequency | Notes |

|---|---|---|

| Dizziness | Common | Reported in conjunction with other drugs |

| Lightheadedness | Common | Particularly noted during contamination cases |

| Loss of consciousness | Rare | Linked to overdose or interactions |

Case Studies

Case Study 1: Contamination Incident

In December 2020, itraconazole was contaminated with this compound at a concentration exceeding therapeutic doses. This led to a spike in adverse drug reaction reports associated with CNS depression. The incident highlighted the importance of monitoring drug interactions and contamination in pharmaceutical products .

Case Study 2: Toxicological Findings

In a study involving fatal outcomes linked to this compound use, toxicological analyses revealed significant concentrations of its metabolites in the blood of deceased individuals. This emphasizes the need for careful dosage regulation and monitoring for potential drug interactions with other medications .

Eigenschaften

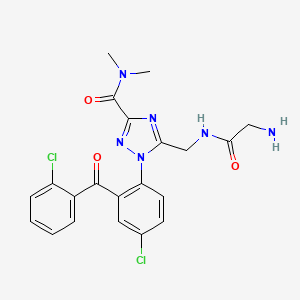

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFRCPLIGODFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85815-37-8 (hydrochloride) | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10244150 | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99593-25-6 | |

| Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.